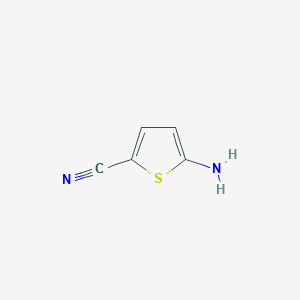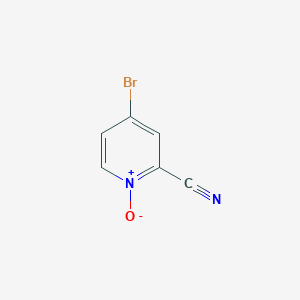
2-Bromopropionic-1-13C acid
Übersicht
Beschreibung
2-Bromopropionic-1-13C acid is a labeled analogue of 2-Bromopropionic acid, where the carbon-13 isotope is incorporated at the first carbon position. This compound is primarily used in scientific research, particularly in studies involving metabolic pathways and reaction mechanisms. The incorporation of the carbon-13 isotope allows for detailed tracking and analysis using nuclear magnetic resonance (NMR) spectroscopy and other isotopic labeling techniques .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromopropionic-1-13C acid typically involves the bromination of propionic acid-1-13C. The reaction is carried out under controlled conditions to ensure the selective bromination at the second carbon position. The general reaction scheme is as follows:
Starting Material: Propionic acid-1-13C
Reagent: Bromine (Br2)
Solvent: Acetic acid
Reaction Conditions: The reaction is conducted at a temperature of around 0-5°C to control the rate of bromination and prevent over-bromination.
Industrial Production Methods: In an industrial setting, the production of this compound follows similar principles but on a larger scale. The process involves the use of high-purity reagents and advanced reaction control systems to ensure consistent product quality and yield. The reaction is typically carried out in large reactors with precise temperature and pressure control .
Analyse Chemischer Reaktionen
Types of Reactions: 2-Bromopropionic-1-13C acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as hydroxide ions (OH-) or amines (NH2-), leading to the formation of different derivatives.
Reduction Reactions: The compound can be reduced to 2-propionic-1-13C acid using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: Oxidation of this compound can yield 2-bromoacetic-1-13C acid using oxidizing agents like potassium permanganate (KMnO4).
Common Reagents and Conditions:
Substitution: Sodium hydroxide (NaOH) in aqueous solution at room temperature.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether at low temperatures.
Oxidation: Potassium permanganate (KMnO4) in acidic medium at elevated temperatures.
Major Products:
Substitution: 2-Hydroxypropionic-1-13C acid or 2-Aminopropionic-1-13C acid.
Reduction: 2-Propionic-1-13C acid.
Oxidation: 2-Bromoacetic-1-13C acid.
Wissenschaftliche Forschungsanwendungen
2-Bromopropionic-1-13C acid is widely used in scientific research due to its isotopic labeling. Some of its applications include:
Metabolic Pathway Studies: The compound is used to trace metabolic pathways in biological systems, providing insights into the biochemical processes and enzyme activities.
NMR Spectroscopy: The carbon-13 isotope allows for detailed NMR analysis, aiding in the structural elucidation of complex molecules.
Reaction Mechanism Studies: Researchers use this compound to study reaction mechanisms, particularly in organic synthesis and catalysis.
Drug Development: The compound is used in the development and testing of new pharmaceuticals, helping to understand drug metabolism and pharmacokinetics.
Wirkmechanismus
The mechanism of action of 2-Bromopropionic-1-13C acid involves its interaction with various molecular targets and pathways. In metabolic studies, the compound is incorporated into metabolic intermediates, allowing researchers to track its transformation and identify key enzymes involved in the process. The bromine atom can participate in nucleophilic substitution reactions, making the compound a valuable tool in studying enzyme-catalyzed reactions and metabolic pathways .
Vergleich Mit ähnlichen Verbindungen
2-Bromopropionic acid: The non-labeled analogue of 2-Bromopropionic-1-13C acid.
2-Chloropropionic acid: Similar structure but with a chlorine atom instead of bromine.
2-Iodopropionic acid: Similar structure but with an iodine atom instead of bromine.
Uniqueness: this compound is unique due to the incorporation of the carbon-13 isotope, which allows for detailed isotopic labeling studies. This makes it particularly valuable in NMR spectroscopy and metabolic research, where tracking the carbon-13 isotope provides critical insights into molecular structures and biochemical pathways .
Eigenschaften
IUPAC Name |
2-bromo(113C)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H5BrO2/c1-2(4)3(5)6/h2H,1H3,(H,5,6)/i3+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MONMFXREYOKQTI-LBPDFUHNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC([13C](=O)O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H5BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00583489 | |
| Record name | 2-Bromo(1-~13~C)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00583489 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.97 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
100900-34-3 | |
| Record name | 2-Bromo(1-~13~C)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00583489 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (+,-)-2-BROMOPROPIONIC-1-13C ACID | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















